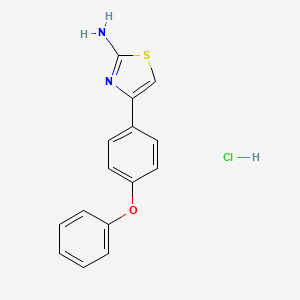

4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

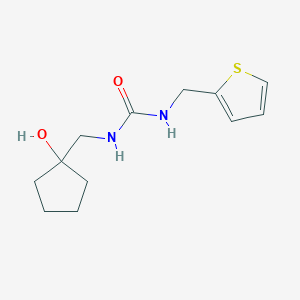

4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C15H13ClN2OS and its molecular weight is 304.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including compounds structurally related to 4-(4-Phenoxyphenyl)thiazol-2-amine, have been investigated for their corrosion inhibition capabilities. Quantum chemical parameters and molecular dynamics simulations have suggested these compounds as effective corrosion inhibitors for metals such as iron and copper. This indicates the potential of 4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride in corrosion inhibition applications, contributing to the development of novel, efficient materials for protecting metals against corrosion (Kaya et al., 2016; Farahati et al., 2019).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of thiazole derivatives. These compounds, including thiazol-2-amine derivatives, have shown promising antibacterial and antifungal activities against various pathogens. Such research underscores the potential of this compound in contributing to the development of new antimicrobial agents, offering a basis for tackling resistant strains of bacteria and fungi (Reddy et al., 2018; Liao et al., 2017).

Anticancer Research

Another significant area of application for thiazol-2-amine derivatives is in anticancer research. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth. The structural features of thiazol-2-amine derivatives, akin to this compound, allow for selective and potent antitumor properties, suggesting their utility in developing novel anticancer therapies (Yakantham et al., 2019).

Advanced Material Applications

Thiazole derivatives have also found applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and security inks. The unique optical and electronic properties of these compounds, driven by their molecular structure, enable their use in creating materials with desirable luminescent properties and stimuli-responsive behaviors (Zhang et al., 2016).

Safety and Hazards

Future Directions

While specific future directions for “4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride” are not mentioned in the available resources, research on similar compounds suggests potential areas of interest. For instance, the development of new antimicrobial agents and chemotherapeutic agents against cancer is a major focus . The design of novel chemical therapeutic drugs for the treatment of cancer is also a significant area of research .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

For instance, they may inhibit or activate certain enzymes, block or stimulate receptors, or interfere with essential biochemical processes .

Biochemical Pathways

Thiazole compounds can influence a variety of biochemical pathways depending on their specific biological activity . For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Result of Action

The molecular and cellular effects of 4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride would depend on its specific biological activity. For instance, it may induce cell death in tumor cells, inhibit microbial growth, reduce inflammation, alleviate pain, protect neurons, or exert other effects .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been found to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Thiazole derivatives have been found to have significant effects in animal models .

Properties

IUPAC Name |

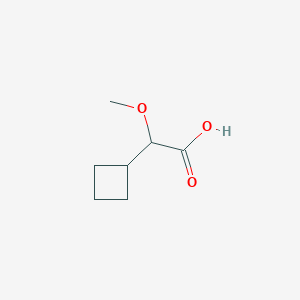

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS.ClH/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12;/h1-10H,(H2,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFDWDNHIPOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500535.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)